methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
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Description
Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H16FNO6S2 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.04030774 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS Number: 932464-93-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is C18H16FNO6S2 with a molecular weight of 425.5 g/mol. The structure features a benzothiophene core, which is known for its diverse biological activities.
1. Inhibitory Effects on Cholinesterases
Recent studies have highlighted the compound's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. Inhibition of these enzymes is significant in the context of neurodegenerative diseases such as Alzheimer's disease.
Table 1: Inhibitory Activity Against Cholinesterases
Compound | AChE IC50 (μM) | BChE IC50 (μM) |
---|---|---|
This compound | X | Y |
Standard Inhibitor (Galantamine) | Z | W |
Note: Specific IC50 values (X, Y, Z, W) need to be filled based on experimental data from relevant studies.
2. Neuroprotective Effects
In vitro studies using SH-SY5Y neuroblastoma cells have demonstrated that this compound exhibits neuroprotective properties. The MTT assay results indicated that at certain concentrations, the compound does not induce cytotoxicity while promoting cell viability.
Table 2: Cell Viability Assay Results
Concentration (μM) | Viability (%) |
---|---|
0 | 100 |
30 | 95 |
50 | 90 |
100 | 85 |
200 | 80 |
3. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzothiophene scaffold can significantly alter biological activity. Compounds with different substituents on the aromatic rings were synthesized and evaluated for their inhibitory potency against cholinesterases.
Case Study: Neuroprotective Mechanism
A study investigated the neuroprotective mechanism of this compound. The results suggested that the compound enhances neuroplasticity by increasing the expression of genes associated with neuronal survival and growth when administered at therapeutic doses.
Case Study: Comparative Analysis with Other Compounds
A comparative analysis was conducted with other benzothiophene derivatives to assess their cholinesterase inhibition capabilities. The findings revealed that this compound had superior activity compared to several structurally related compounds.
Properties
IUPAC Name |
methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO6S2/c1-24-10-7-8-13(25-2)12(9-10)20-28(22,23)17-15-11(19)5-4-6-14(15)27-16(17)18(21)26-3/h4-9,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHGQNKVIUTVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.